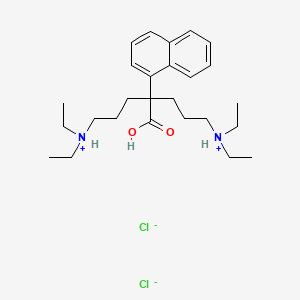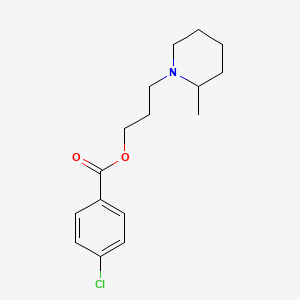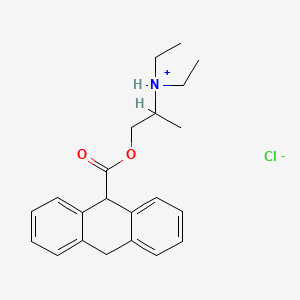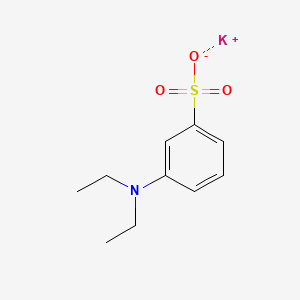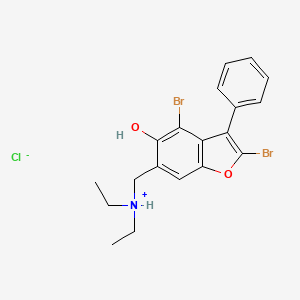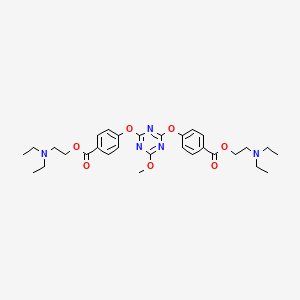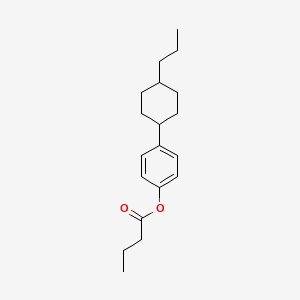
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through a standard esterification reaction, where butanoic acid reacts with 4-(trans-4-propylcyclohexyl)phenol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester.
Industrial Production Methods: On an industrial scale, the production of this ester may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohol.
Oxidation: Oxidation reactions are less common for this ester, but they can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), heat.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, low temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: 4-(trans-4-propylcyclohexyl)phenol.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: This ester is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Biology: In biological research, the ester can be used as a probe to study enzyme activity, particularly esterases and lipases, which are enzymes that break down esters. Medicine: Industry: The compound can be used in the production of fragrances and flavors due to its pleasant odor and taste properties.
Mecanismo De Acción
The mechanism by which butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of butanoic acid, which can then exert biological effects. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Butanoic acid, phenyl ester: Similar to the compound but lacks the trans-4-propylcyclohexyl group.
Hexanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: Similar structure but with a longer carbon chain in the acid component.
Butanoic acid, 4-(trans-4-butylcyclohexyl)phenyl ester: Similar structure but with a different alkyl group on the cyclohexyl ring.
Uniqueness: The presence of the trans-4-propylcyclohexyl group in the compound provides unique structural and chemical properties that differentiate it from other esters. This group can influence the compound's reactivity, stability, and biological activity.
Propiedades
Número CAS |
72928-32-6 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
[4-(4-propylcyclohexyl)phenyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3 |
Clave InChI |
SBQJMHWEPWADHS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


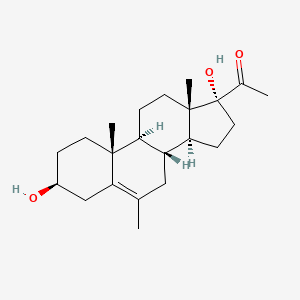
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
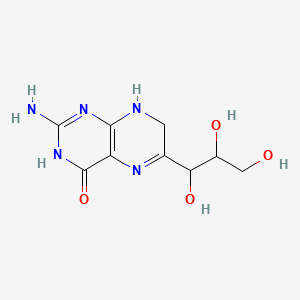
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)


